N-(2-methylbenzo[h]quinolin-4-yl)-N'-(4-methylphenyl)ethane-1,2-diamine
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Overview
Description
N-(2-methylbenzo[h]quinolin-4-yl)-N’-(4-methylphenyl)ethane-1,2-diamine is an organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzo[h]quinolin-4-yl)-N’-(4-methylphenyl)ethane-1,2-diamine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Substitution Reactions:
Coupling Reactions: The final step involves the coupling of the quinoline derivative with ethane-1,2-diamine under suitable conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbenzo[h]quinolin-4-yl)-N’-(4-methylphenyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield partially or fully hydrogenated derivatives.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a fluorescent probe for biological imaging.
Medicine: Potential use as an anticancer or antimicrobial agent.
Industry: Use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N-(2-methylbenzo[h]quinolin-4-yl)-N’-(4-methylphenyl)ethane-1,2-diamine depends on its specific application. For example, as an anticancer agent, it may interact with DNA or proteins to inhibit cell proliferation. As a fluorescent probe, it may bind to specific biomolecules and emit fluorescence upon excitation.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to the compound .
2-Methylquinoline: A methyl-substituted derivative of quinoline.
4-Methylphenylamine: An aromatic amine with a methyl group.
Uniqueness
N-(2-methylbenzo[h]quinolin-4-yl)-N’-(4-methylphenyl)ethane-1,2-diamine is unique due to its specific substitution pattern and the presence of both quinoline and phenylamine moieties, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C23H23N3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N'-(2-methylbenzo[h]quinolin-4-yl)-N-(4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C23H23N3/c1-16-7-10-19(11-8-16)24-13-14-25-22-15-17(2)26-23-20-6-4-3-5-18(20)9-12-21(22)23/h3-12,15,24H,13-14H2,1-2H3,(H,25,26) |
InChI Key |
TXECJTCJTQPJGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCCNC2=C3C=CC4=CC=CC=C4C3=NC(=C2)C |
Origin of Product |
United States |
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